molecular formula C16H14N4O3 B2958997 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899751-22-5

2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No.: B2958997
CAS No.: 899751-22-5
M. Wt: 310.313
InChI Key: YTVPBOABBUWTHQ-UHFFFAOYSA-N
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Description

2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives fused with an oxazole ring. This compound is notable for its unique structure, which combines the purine and oxazole moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Oxazole Ring Formation: The oxazole ring is introduced via cyclization reactions, often involving the use of reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.

    Benzylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

What sets 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione apart from these similar compounds is its unique fusion of the purine and oxazole rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-8-19-12-13(17-15(19)23-10)18(2)16(22)20(14(12)21)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVPBOABBUWTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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